2-[2-(2-Fluorophenyl)-2-oxoethyl]-3-methylnaphthoquinone
Overview
Description
2-[2-(2-Fluorophenyl)-2-oxoethyl]-3-methylnaphthoquinone is a useful research compound. Its molecular formula is C19H13FO3 and its molecular weight is 308.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
Catalytic Oxidation of 2-Methylnaphthalene : Research has identified benzoxazine-derived ordered mesoporous carbon materials as effective catalysts in the oxidation of 2-methylnaphthalene to 2-methylnaphthoquinone. N/S co-doped carbon material (NSCM) and nitrogen-doped carbon material (NCM) were investigated, with NSCM showing higher catalytic activity and stability over multiple cycles, indicating its potential as a highly efficient catalyst for this reaction (Zang et al., 2020).
Biological and Medicinal Research
Antitumor Agents : Fluorophenylquinolin-4-one derivatives, including 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate (CHM-1-P-Na), have been explored for their cytotoxic activities against cancer cell lines. Notably, compounds such as 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one demonstrated selective inhibitory activity against multiple cancer cell lines and are undergoing preclinical studies (Chou et al., 2010).
Antimicrobial and Antitumor Activities : Benzoxazole derivatives from Thymoquinone, including compounds with fluorophenyl groups, showed significant antimicrobial and antitumor activities. For instance, 2-(4-fluorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol demonstrated potent antitumor activities and inhibited specific kinases in cancer cells, indicating its potential as a therapeutic agent (Glamočlija et al., 2018).
Fluorescence and Detection Applications
Fluorophores for Zinc(II) Detection : Studies on fluorophores for detecting intracellular Zn2+, such as 2-methyl-8-(4-toluenesulfonamido)-6-quinolyloxyacetic acid (Zinquin) and its ethyl ester (Zinquin ester), reveal that modifications in the structure can significantly affect fluorescence characteristics. The research identified that certain derivatives exhibit strong fluorescence when bound by Zn2+, providing insights into the design of fluorophores for metal ion detection (Kimber et al., 2001).
Properties
IUPAC Name |
2-[2-(2-fluorophenyl)-2-oxoethyl]-3-methylnaphthalene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FO3/c1-11-15(10-17(21)14-8-4-5-9-16(14)20)19(23)13-7-3-2-6-12(13)18(11)22/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJAJXKLHWTYOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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